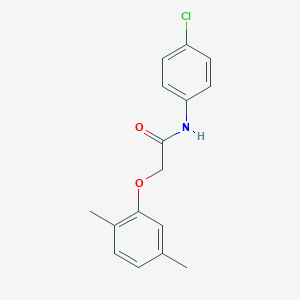
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as CDNI, is a chemical compound that has been studied for its potential applications in various scientific fields. CDNI belongs to the class of tetrahydroisoquinoline compounds that have been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of cancer therapy. This compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Another area of research is in the field of neuroscience. This compound has been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, this compound has been found to modulate the activity of dopamine receptors, which may have implications for the treatment of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, this compound has been shown to exhibit anti-inflammatory, antioxidant, and antiangiogenic effects. Furthermore, this compound has been found to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potent biological activity, which makes it a promising candidate for further research in various scientific fields. However, this compound has several limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of this compound for various applications.
Direcciones Futuras
There are several future directions for research on 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is in the development of this compound-based therapies for cancer and neurodegenerative diseases. Another area of research is in the elucidation of the molecular mechanisms underlying the biological effects of this compound. Furthermore, studies are needed to optimize the formulation and dosage of this compound for various applications, and to investigate the potential toxicity of this compound in vivo. Finally, the synthesis of new this compound derivatives with improved biological activity and pharmacokinetic properties is an area of active research.
Métodos De Síntesis
The synthesis of 2-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 2-chloro-5,6-difluoro-3-methylbenzoic acid with N-methylpiperazine, followed by cyclization with formaldehyde and reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO/c1-10-8-13(19)16(20)14(15(10)18)17(22)21-7-6-11-4-2-3-5-12(11)9-21/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERZSNBEKNQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCC3=CC=CC=C3C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5782540.png)
![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

